N-benzhydryl-2-chloro-N-methylacetamide CAS number information
N-benzhydryl-2-chloro-N-methylacetamide CAS number information
N-Benzhydryl-2-chloro-N-methylacetamide (CAS 63488-87-9): A Comprehensive Technical Guide to Structural Properties and Synthetic Utility
Executive Summary
N-Benzhydryl-2-chloro-N-methylacetamide (CAS: 63488-87-9) is a highly versatile electrophilic building block widely utilized in medicinal chemistry and rational drug design[1]. Characterized by its unique combination of a bulky lipophilic benzhydryl group, a tertiary N-methyl amide, and a reactive alpha-chloro moiety, this compound serves as a critical intermediate for synthesizing CNS-active agents, antihistamines, and complex piperazine derivatives. This technical whitepaper provides an in-depth analysis of its structural properties, mechanistic reactivity, and field-proven, self-validating experimental protocols.
Chemical Identity & Structural Architecture
Understanding the physical properties of a building block is the first step in predicting its behavior in complex synthetic pathways.
Table 1: Core Chemical Identifiers
| Property | Value |
|---|---|
| Chemical Name | N-Benzhydryl-2-chloro-N-methylacetamide[1] |
| IUPAC Name | 2-chloro-N-(diphenylmethyl)-N-methylacetamide[2] |
| CAS Registry Number | 63488-87-9[1] |
| Molecular Formula | C16H16ClNO[3] |
| Molecular Weight | 273.76 g/mol [1] |
| SMILES | CN(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)CCl[3] |
| InChIKey | BQEVQASRAQBROG-UHFFFAOYSA-N[3] |
Causal Structural Analysis (Expertise & Experience): The molecular architecture of CAS 63488-87-9 is highly deliberate for pharmaceutical development:
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Benzhydryl (Diphenylmethyl) Group: This massive lipophilic motif is a "privileged scaffold" in pharmacology. It drives binding affinity toward hydrophobic pockets in G-protein coupled receptors (GPCRs) and monoamine transporters.
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N-Methyl Tertiary Amide: The methylation of the amide nitrogen serves a critical dual purpose. First, it eliminates the hydrogen bond donor capacity, thereby increasing the compound's membrane permeability (essential for blood-brain barrier penetration). Second, it prevents unwanted N-alkylation or deprotonation side reactions during subsequent synthetic steps.
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Alpha-Chloro Group: The alpha-halogen acts as a potent electrophile, primed for nucleophilic attack.
Mechanistic Reactivity & Causal Analysis
The defining feature of N-benzhydryl-2-chloro-N-methylacetamide is its exceptional reactivity in bimolecular nucleophilic substitution (SN2) reactions.
Causality of Enhanced Electrophilicity: Standard unactivated alkyl chlorides are relatively slow to undergo SN2 displacement. However, in an alpha-chloroacetamide, the adjacent carbonyl group fundamentally alters the electronic landscape. The π -system of the carbonyl group overlaps with the σ
(antibonding) orbital of the C-Cl bond. This orbital mixing significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to attack by nucleophiles (such as amines, thiols, and alkoxides). Furthermore, the carbonyl group stabilizes the electron-rich SN2 transition state via inductive electron withdrawal, accelerating the reaction rate by orders of magnitude compared to standard alkyl halides.
Figure 1: SN2 nucleophilic substitution pathway of N-benzhydryl-2-chloro-N-methylacetamide.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformation.
Protocol A: Synthesis of N-Benzhydryl-2-chloro-N-methylacetamide
Objective: N-acylation of N-methylbenzhydrylamine using chloroacetyl chloride.
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Preparation: Dissolve N-methylbenzhydrylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting amine which would otherwise halt the reaction.
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Addition: Cool the reaction mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.
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Causality: The reaction is highly exothermic. Controlling the temperature at 0 °C prevents the degradation of chloroacetyl chloride into highly reactive ketene intermediates, which cause polymerization and dark tar formation.
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Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) solvent system. The starting amine is ninhydrin-positive, while the product is UV-active (254 nm) but ninhydrin-negative. The complete disappearance of the ninhydrin spot confirms reaction completion.
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Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Figure 2: Synthetic workflow for N-benzhydryl-2-chloro-N-methylacetamide.
Protocol B: General SN2 Substitution (e.g., Piperazine Alkylation)
Objective: Covalent attachment of the N-benzhydryl-N-methylacetamide moiety to a secondary amine.
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Reaction Setup: Suspend CAS 63488-87-9 (1.0 eq), the target secondary amine (1.2 eq), and anhydrous K2CO3 (2.0 eq) in acetonitrile (MeCN).
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Heating: Reflux the mixture at 80 °C for 4-6 hours.
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Causality: MeCN is a polar aprotic solvent that perfectly solvates the nucleophile without hydrogen-bonding to it, thereby maximizing its nucleophilicity.
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NMR Validation (Self-Validation): Isolate the product and perform 1H NMR spectroscopy (CDCl3). The starting material exhibits a distinct singlet at ~4.1 ppm corresponding to the alpha-CH2-Cl protons. In the successful product, this singlet will shift upfield to ~3.2-3.5 ppm (CH2-N), confirming the displacement of the highly electronegative chlorine atom by the nitrogen nucleophile.
Quantitative Data & Physicochemical Profiling
Table 2: Computed Physicochemical Properties
| Property | Value | Clinical/Synthetic Relevance |
|---|---|---|
| Monoisotopic Mass | 273.092 Da[3] | Crucial for High-Resolution Mass Spectrometry (HRMS) validation. |
| XLogP (Predicted) | ~3.5[3] | Indicates high lipophilicity; favorable for CNS-targeted drug design. |
| Hydrogen Bond Donors | 0[3] | Enhances passive diffusion across lipid bilayers. |
| Hydrogen Bond Acceptors | 1[3] | Carbonyl oxygen remains available for target receptor interactions. |
| Rotatable Bonds | 4[4] | Provides conformational flexibility for induced-fit receptor binding. |
References
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Title: 63488-87-9 (C16H16ClNO) - PubChemLite Source: PubChem / Université du Luxembourg URL: [Link]
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Title: CAS#:63488-87-9 | 2-chloro-N-(diphenylmethyl)-N-methylacetamide Source: Chemsrc URL: [Link]
